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Compound of Interest

Compound Name: SW 71425

Cat. No.: B1682615 Get Quote

SR271425 is a synthetic thioxanthone derivative that demonstrated significant preclinical

antitumor activity in a broad range of murine and human tumor models. As a DNA-binding

cytotoxic agent, its mechanism of action is believed to involve DNA intercalation and

subsequent inhibition of topoisomerase II, leading to cancer cell death. This technical guide

provides a comprehensive overview of the available preclinical data on SR271425, including its

in vivo efficacy, and outlines the general experimental protocols relevant to its evaluation.

In Vivo Antitumor Activity
The preclinical efficacy of SR271425 was evaluated against a panel of subcutaneously

implanted solid tumors of both mouse and human origin. The primary endpoints used to assess

antitumor activity were the percent of treated versus control tumor growth (%T/C) and the log10

tumor cell kill (LK).

Data Summary
The following tables summarize the quantitative data from in vivo studies with SR271425.

Table 1: Antitumor Activity of SR271425 Against Subcutaneously Implanted Solid Tumors[1]
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Tumor Model Tumor Type % T/C
Log10 Cell Kill
(LK)

Cures/Total

Panc-03

Pancreatic

Ductal

Carcinoma

(Human)

0 - 5/5

Colon-38
Colon Carcinoma

(Murine)
0 4.9 3/5

Mam-16/C

Mammary

Adenocarcinoma

(Murine)

0 3.5 -

Mam-17/0

Mammary

Adenocarcinoma

(Murine)

0 2.8 -

Colon-26
Colon Carcinoma

(Murine)
0 3.2 1/5

Colon-51
Colon Carcinoma

(Murine)
0 2.7 -

Panc-02

Pancreatic

Ductal

Carcinoma

(Murine)

0 3.1 -

B16 Melanoma
Melanoma

(Murine)
13 4.0 -

Squamous Lung-

LC12

Squamous Cell

Carcinoma

(Human)

14 4.9 -

BG-1

Ovarian

Carcinoma

(Human)

16 1.3 -
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WSU-Brl

Breast

Carcinoma

(Human)

25 0.8 -

Table 2: Activity of SR271425 Against Drug-Resistant Solid Tumors[1]

Tumor Model Resistance Profile % T/C Log10 Cell Kill (LK)

Mam-17/Adr Doxorubicin-resistant 23 0.8

Mam-16/C/Adr Doxorubicin-resistant 25 1.0

Mam-16/C/taxol Taxol-resistant 3 2.4

Table 3: Activity of SR271425 Against Intravenously Implanted Leukemias[1]

Tumor Model Tumor Type Log10 Cell Kill (LK)

L1210 Leukemia (Murine) 6.3

AML1498
Acute Myeloid Leukemia

(Murine)
5.3

SR271425 was shown to be equally effective when administered intravenously or orally, though

a higher dose was required for the oral route.[1]

Experimental Protocols
While specific, detailed protocols for the preclinical studies on SR271425 are not publicly

available, the following represents a generalized methodology typical for the in vivo evaluation

of anticancer agents during the period of its development.

Subcutaneous Tumor Xenograft Model
Cell Culture: Human or murine tumor cell lines (e.g., Panc-03, Colon-38) are cultured in

appropriate media and conditions to achieve logarithmic growth.
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Animal Models: Immunocompromised mice (e.g., nude or SCID mice for human xenografts)

or syngeneic mice (for murine tumors) are used.

Tumor Implantation: A suspension of tumor cells (typically 1x106 to 1x107 cells in 0.1-0.2 mL

of saline or media) is injected subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and

calculated using the formula: (length x width²)/2.

Drug Administration: Once tumors reach the desired size, animals are randomized into

control and treatment groups. SR271425 would be administered according to a

predetermined schedule, dose, and route (intravenous or oral). The vehicle used for the

control group would be identical to that used to formulate the drug.

Efficacy Endpoints:

%T/C (Percent Treated/Control): Calculated as (Median tumor volume of the treated group

/ Median tumor volume of the control group) x 100. A lower %T/C value indicates greater

antitumor activity.

Log10 Cell Kill (LK): Calculated from the tumor growth delay, which is the difference in

time for the treated and control tumors to reach a predetermined size. The formula is: LK =

(T-C) / (3.32 x Td), where T is the median time for the treated tumors to reach the target

size, C is the median time for the control tumors, and Td is the tumor doubling time.

In Vivo Hollow Fiber Assay
This assay allows for the simultaneous testing of multiple cell lines in vivo.

Hollow Fiber Preparation: Polyvinylidene fluoride (PVDF) hollow fibers are prepared and

sterilized.

Cell Encapsulation: A suspension of tumor cells is injected into the hollow fibers, and the

ends are heat-sealed.
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Implantation: The cell-filled hollow fibers are implanted into mice, typically in both the

subcutaneous and intraperitoneal compartments.

Drug Treatment: Animals are treated with the test compound as per the desired schedule.

Fiber Retrieval and Analysis: After the treatment period, the fibers are explanted, and the

viability of the cells within is assessed, often using a metabolic assay such as the MTT

assay.

Mechanism of Action: Signaling Pathway and
Experimental Workflow
The primary mechanism of action for SR271425 is believed to be its function as a DNA

intercalator and a topoisomerase II inhibitor.
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Caption: Proposed mechanism of action for SR271425 in cancer cells.

The diagram above illustrates the proposed mechanism of action for SR271425. The drug

enters the cancer cell and intercalates into the nuclear DNA. This interaction, along with direct

inhibition of topoisomerase II, disrupts essential cellular processes like DNA replication and

transcription. The resulting DNA damage and stalled replication forks lead to cell cycle arrest

and ultimately trigger apoptosis, or programmed cell death.
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Caption: A generalized workflow for preclinical evaluation of an anticancer agent like

SR271425.

This workflow begins with in vitro screening against a panel of cancer cell lines to determine

cytotoxicity. Promising compounds, such as SR271425, then advance to in vivo efficacy studies

using models like subcutaneous xenografts and the hollow fiber assay to determine key

parameters such as %T/C and Log Kill. Mechanistic studies are conducted in parallel or
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subsequently to elucidate the drug's mode of action, including its effects on DNA binding,

topoisomerase activity, the cell cycle, and apoptosis.

Binding Affinity
Specific quantitative binding affinity data for SR271425 (e.g., Ki or IC50 values for DNA binding

or topoisomerase II inhibition) are not available in the public domain. However, based on its

classification as a DNA-binding agent and its structural similarity to other thioxanthones with

known DNA intercalating and topoisomerase inhibitory properties, it is expected to have a high

affinity for these targets.

Conclusion
SR271425 demonstrated potent and broad-spectrum antitumor activity in preclinical models,

including those resistant to standard chemotherapeutic agents. Its proposed mechanism of

action as a DNA intercalator and topoisomerase II inhibitor provides a strong rationale for its

cytotoxic effects. While the development of SR271425 was halted due to toxicities observed in

clinical trials, the preclinical data highlight the potential of the thioxanthone scaffold in the

design of novel anticancer agents. Further investigation into derivatives with improved safety

profiles may be warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [Preclinical Profile of SR271425: A Thioxanthone-Based
Anticancer Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682615#preclinical-data-on-sr271425]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1682615?utm_src=pdf-custom-synthesis
https://aacrjournals.org/clincancerres/article/11/3/971/186795/50-Years-of-Preclinical-Anticancer-Drug-Screening
https://www.benchchem.com/product/b1682615#preclinical-data-on-sr271425
https://www.benchchem.com/product/b1682615#preclinical-data-on-sr271425
https://www.benchchem.com/product/b1682615#preclinical-data-on-sr271425
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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